4-Amino-4'-methoxystilbene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,16H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHOQPXEPBRFC-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-37-8 | |
| Record name | Benzenamine, 4-(2-(4-methoxyphenyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4'-methoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactivity of 4 Amino 4 Methoxystilbene
Advanced Synthetic Routes
The synthesis of 4-amino-4'-methoxystilbene, a stilbene (B7821643) derivative with significant research interest, can be achieved through several advanced synthetic methodologies. These routes offer varying degrees of efficiency, stereoselectivity, and substrate scope.
Wittig Reaction and its Variations in Stilbene Synthesis
The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, making it a cornerstone in stilbene synthesis. wiley-vch.demdpi.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide. wiley-vch.de For the synthesis of this compound, this would typically involve the reaction of 4-methoxybenzylphosphonium ylide with 4-nitrobenzaldehyde (B150856), followed by the reduction of the nitro group.
A key aspect of the Wittig reaction is its stereoselectivity. The use of stabilized ylides generally leads to the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. wikipedia.org Variations of the Wittig reaction, such as the Schlosser modification, can provide enhanced control over the stereochemical outcome, often favoring the (E)-isomer with high selectivity. alfa-chemistry.com
Table 1: Key Features of the Wittig Reaction for Stilbene Synthesis
| Feature | Description |
| Reactants | Aldehyde/Ketone and Phosphorus Ylide |
| Product | Alkene and Triphenylphosphine Oxide |
| Stereoselectivity | Dependent on ylide stability and reaction conditions |
| Advantages | High functional group tolerance, reliable C=C bond formation |
| Limitations | Generation and handling of ylides, separation of triphenylphosphine oxide |
Horner-Wadsworth-Emmons Reactions for Stilbene Derivatives
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and generally more reactive than the corresponding phosphonium (B103445) ylides. wiley-vch.dewikipedia.org This reaction typically provides excellent stereoselectivity, predominantly yielding the (E)-isomer of the stilbene derivative. wikipedia.orgalfa-chemistry.com The water-soluble nature of the phosphate (B84403) byproduct simplifies the purification process compared to the Wittig reaction. wikipedia.orgalfa-chemistry.com
The HWE reaction is particularly advantageous for the synthesis of stilbenes bearing electron-withdrawing groups. wikipedia.org For the synthesis of this compound, a common strategy involves the reaction of a benzylphosphonate, such as diethyl (4-methoxybenzyl)phosphonate, with 4-nitrobenzaldehyde in the presence of a base. wiley-vch.deconicet.gov.ar The resulting 4-methoxy-4'-nitrostilbene is then reduced to the desired product.
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphorus ylide | Phosphonate carbanion |
| Reactivity | Generally less reactive | More nucleophilic and reactive |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate salt (easily removed) |
| Stereoselectivity | Variable | Predominantly (E)-alkenes |
Heck Reaction Approaches for Styrene Derivatives
The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides a powerful method for the formation of carbon-carbon bonds. diva-portal.org It typically involves the reaction of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction is highly regioselective and stereoselective, usually affording the trans-substituted alkene.
For the synthesis of this compound, a Heck reaction could be envisioned between 4-vinylanisole and a 4-amino-substituted aryl halide, or between 4-aminostyrene and a 4-methoxy-substituted aryl halide. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. diva-portal.org Phosphine-free catalyst systems have been developed to improve the efficiency and sustainability of the Heck reaction. organic-chemistry.org
Reductive Pathways to this compound (e.g., Tin Chloride-HCl Reduction)
Reductive methods are crucial for the final step in many synthetic routes to this compound, particularly when a nitro-substituted precursor is used. The reduction of a nitro group to an amino group can be accomplished using various reagents. A classic and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). dss.go.th This method is often employed for the reduction of 4-nitro-4'-methoxystilbene to yield this compound.
Other reducing agents, such as sodium hydrosulfite, can also be used, particularly in alkaline conditions. orgsyn.org The choice of the reductive pathway can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.
Azo Coupling Reactions Utilizing this compound as a Building Block
This compound, with its primary aromatic amine functionality, can serve as a valuable building block in further synthetic transformations. One such application is in azo coupling reactions to form azo dyes. numberanalytics.comaithor.com In this electrophilic aromatic substitution reaction, the amino group of this compound is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. numberanalytics.comaithor.com This diazonium salt then acts as an electrophile and reacts with an activated aromatic compound (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form a highly colored azo compound. numberanalytics.comlookchem.com The extended π-conjugated system of the resulting azo dye, which includes the stilbene backbone, is responsible for its color. lookchem.com
Reaction Mechanisms and Pathways of this compound
The reactivity of this compound is governed by the interplay of its constituent functional groups and the stilbene core. The amino group (-NH₂) is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the methoxy (B1213986) group (-OCH₃) is also activating and ortho-, para-directing.
The reaction mechanism of azo coupling, for instance, begins with the formation of the diazonium ion from the amino group. This diazonium ion is a weak electrophile that attacks the electron-rich ring of the coupling component, leading to the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity and form the azo-linked product. numberanalytics.com
The stilbene double bond can undergo reactions such as oxidation and reduction. Oxidation can lead to the cleavage of the double bond or the formation of epoxides. Reduction, typically with hydrogen gas and a metal catalyst, would saturate the double bond to form the corresponding bibenzyl derivative. The electronic properties of the amino and methoxy substituents influence the reactivity of the double bond. The electron-donating nature of both groups increases the electron density of the π-system.
Electrophilic Substitutions on Stilbene Core
The electron-donating nature of the amino and methoxy groups in this compound directs electrophilic substitution to the ortho and para positions of the respective phenyl rings. The amino group, being a stronger activator, primarily directs substitution to the positions ortho to it. However, steric hindrance from the bulky stilbene core can influence the regioselectivity of these reactions.
Common electrophilic substitution reactions such as nitration and halogenation can be performed on the stilbene core. For instance, nitration can introduce a nitro group, which has antagonistic effects on the genotoxicity when compared to the existing amino group. The reaction conditions for these substitutions, including the choice of solvent and temperature, are critical in controlling the extent and position of substitution.
Coupling Reactions and their Selectivity
Several palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of this compound and its derivatives. These methods offer high efficiency and selectivity in forming the crucial carbon-carbon bond of the stilbene backbone.
Heck Reaction: The Heck reaction is a versatile method for C-C bond formation, involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 4-vinylaniline (B72439) with 4-iodoanisole (B42571) or 4-bromoanisole. researchgate.net The catalyst system, often consisting of a palladium source like palladium acetate (B1210297) and a phosphine (B1218219) ligand, is crucial for the reaction's success. wiley-vch.desioc-journal.cn The choice of base, such as triethylamine (B128534) or potassium carbonate, also plays a significant role. wiley-vch.de The Heck reaction typically favors the formation of the trans-isomer due to its higher thermodynamic stability. organic-chemistry.org
Suzuki Coupling: The Suzuki-Miyaura coupling is another powerful tool for synthesizing stilbenes, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. numberanalytics.comresearchgate.net To synthesize this compound, one could couple 4-aminophenylboronic acid with 4-methoxystyrene (B147599) or a suitable derivative. sigmaaldrich.comnih.gov The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. researchgate.net The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.
Wittig Reaction: The Wittig reaction provides a classic and versatile route to stilbenes by reacting a phosphonium ylide with an aldehyde or ketone. wiley-vch.defu-berlin.de To produce this compound, 4-methoxybenzaldehyde (B44291) can be reacted with the ylide generated from 4-aminobenzyltriphenylphosphonium halide. fu-berlin.deumich.edu A key advantage of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene, often favoring the formation of the trans-isomer. wiley-vch.de The reaction is generally not sensitive to atmospheric oxygen, simplifying the experimental setup. wiley-vch.de
| Coupling Reaction | Reactants | Catalyst/Reagents | Selectivity |
| Heck Reaction | 4-vinylaniline and 4-iodoanisole/4-bromoanisole | Palladium acetate, phosphine ligand, base (e.g., triethylamine) wiley-vch.desioc-journal.cn | Predominantly trans-isomer organic-chemistry.org |
| Suzuki Coupling | 4-aminophenylboronic acid and 4-methoxystyrene | Palladium(0) complex, base researchgate.net | High selectivity, tolerant of various functional groups |
| Wittig Reaction | 4-methoxybenzaldehyde and 4-aminobenzyltriphenylphosphonium ylide | Strong base (to form the ylide) fu-berlin.de | Often favors the trans-isomer wiley-vch.de |
Intramolecular Charge Transfer (ICT) Mechanisms in Substituted Stilbenes
The presence of both an electron-donating amino group and an electron-donating methoxy group in this compound significantly influences its electronic structure and excited-state dynamics. Upon photoexcitation, these push-pull substituted stilbenes can exhibit intramolecular charge transfer (ICT), where electron density moves from the donor (amino) side of the molecule to the acceptor (methoxy-substituted phenyl) side. researchgate.net
This charge transfer process is often accompanied by changes in the molecular geometry, particularly twisting around the central ethylenic bond. The solvent polarity plays a crucial role in stabilizing the charge-separated ICT state. researchgate.net In polar solvents, the emission spectra of such stilbene derivatives can show a significant red-shift (a large Stokes shift) as the solvent molecules reorient to stabilize the increased dipole moment of the excited state. researchgate.net Time-resolved emission spectroscopy studies on similar dimethylamino-substituted stilbenes have revealed the complex deactivation pathways, which include ICT, photoisomerization, and vibrational relaxation. researchgate.net
Isomerization Pathways, including trans-cis Photoisomerization Dynamics
Like other stilbenes, this compound can exist as two geometric isomers: trans (E) and cis (Z). The trans-isomer is generally more stable due to reduced steric hindrance. The interconversion between these isomers can be induced photochemically.
Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo rotation around the central C=C double bond, leading to isomerization. The efficiency of this trans-cis photoisomerization is described by the quantum yield, which is influenced by factors such as the excitation wavelength, solvent viscosity, and temperature. caltech.edu The excited state lifetime is a critical parameter in determining the likelihood of isomerization. For some substituted stilbenes, the energy barrier for photoisomerization in the excited state has been determined to be relatively low. mpg.de The isomerization process often competes with other deactivation pathways such as fluorescence and non-radiative decay. The presence of quenchers, like oxygen, can affect the quantum yields of isomerization by deactivating the excited triplet state. caltech.edu
Derivatization Strategies for Functional Enhancement
Chemical Modification of the Amino Group
The amino group in this compound is a key site for chemical modification to enhance its properties. Various derivatization strategies can be employed:
Acylation: Reaction with acyl chlorides or anhydrides can convert the amino group into an amide. This modification can influence the compound's solubility and electronic properties.
Alkylation: The amino group can be alkylated to form secondary or tertiary amines. For instance, N,N-dimethylation would yield 4-Dimethylamino-4'-methoxystilbene, a compound known for its interesting photophysical properties. researchgate.net
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups, such as halogens, hydroxyl, or cyano groups, via Sandmeyer-type reactions.
Chemical Modification of the Methoxy Group
The methoxy group also offers opportunities for derivatization, although it is generally less reactive than the amino group.
Ether Cleavage: The methyl ether can be cleaved using strong acids like hydrobromic acid or Lewis acids like boron tribromide to yield the corresponding phenol, 4-Amino-4'-hydroxystilbene. This introduces a hydroxyl group, which can significantly alter the compound's properties, including its potential for hydrogen bonding and its antioxidant activity. mdpi.com
Demethylation and Re-alkylation: Following demethylation, the resulting hydroxyl group can be re-alkylated with different alkyl chains to modulate the lipophilicity and other physical properties of the molecule. For example, introducing longer alkyl chains can improve membrane permeability. mdpi.com
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of this compound, paving the way for the development of new materials with tailored functionalities.
Substituent Effects on Chemical Reactivity
The chemical reactivity of stilbene derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. In this compound, the presence of an amino (-NH₂) group on one phenyl ring and a methoxy (-OCH₃) group on the other creates a "push-pull" electronic system. Both are electron-donating groups (EDGs), which significantly alters the electron density distribution across the molecule's π-system, thereby affecting its reactivity in various chemical transformations.
The amino group is a strong electron-donating group through resonance (+R effect) and moderately deactivating through induction (-I effect), with the resonance effect being dominant. Similarly, the methoxy group is also electron-donating via resonance (+R) and inductively withdrawing (-I). The cumulative effect of these two groups enhances the electron density of the aromatic rings and the central ethylenic bridge, making the molecule more nucleophilic compared to unsubstituted stilbene.
The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation. wikipedia.org The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org
Substituent Constant (σ) : This value is specific to a particular substituent and its position (meta or para). A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
Reaction Constant (ρ) : This value is characteristic of a specific reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (buildup of negative charge in the transition state), whereas a negative ρ value means the reaction is favored by electron-donating groups (buildup of positive charge in the transition state). wikipedia.org
Studies on various stilbene derivatives have demonstrated a clear correlation between substituent electronic effects and reactivity. For instance, in the iodine-catalyzed cis-trans isomerization of symmetrically substituted stilbenes, a linear relationship was found when plotting reaction rates against Hammett substituent constants, yielding a negative ρ value of -1.26. rsc.org This indicates that the reaction is accelerated by electron-donating substituents.
In another study on the genotoxicity of 4-aminostilbene (B1224771) derivatives, mutagenicity was found to correlate with the Hammett σ values of the substituents. umich.edu A strong trend of increasing mutagenicity was observed with an increase in the electron-withdrawing capability of the substituent, highlighting the sensitivity of the molecule's biological interactions to its electronic properties. umich.edu
The table below provides the Hammett constants for the substituents present in this compound and other related groups for comparison.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_para | Electronic Effect |
|---|---|---|
| -NH₂ (Amino) | -0.66 | Strongly Electron-Donating |
| -OCH₃ (Methoxy) | -0.27 | Electron-Donating |
| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |
| -H (Hydrogen) | 0.00 | Neutral (Reference) |
| -Cl (Chloro) | +0.23 | Weakly Electron-Withdrawing |
| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing |
| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing |
Data sourced from established physical organic chemistry principles.
Influence on Specific Reactions
The push-pull nature of this compound dictates its behavior in various reaction types.
Photoisomerization and Photocyclization: The trans-to-cis photoisomerization of stilbenes is a key reaction that is highly sensitive to substituent effects. Electron-donating groups, such as amino and methoxy, can influence the energy levels of the excited states and the quantum yields of isomerization. caltech.edu For stilbenes with a strong donor in the 4-position and a strong acceptor in the 4'-position (a push-pull system), the quantum yield of trans-to-cis isomerization often increases with solvent polarity. caltech.edu While this compound features two donor groups, the electronic asymmetry still impacts its photophysical properties.
Furthermore, stilbenes can undergo photochemical oxidative cyclization, known as the Mallory reaction, to form phenanthrenes. mdpi.com The success of this reaction is compatible with methoxy substituents. mdpi.com The electron-rich nature of the rings in this compound would be expected to facilitate the initial electrocyclization step.
Electrophilic Aromatic Substitution: The presence of the powerful electron-donating amino and methoxy groups strongly activates both phenyl rings towards electrophilic aromatic substitution. The directing effect of these substituents channels incoming electrophiles primarily to the ortho and para positions. In this compound, the positions ortho to the amino and methoxy groups are highly activated and would be the primary sites of reaction.
Research on related substituted stilbenes provides insight into how reactivity is altered. The table below illustrates the relative reactivity of various substituted stilbenes in a hypothetical electrophilic substitution reaction, based on the electronic effects of their substituents.
Table 2: Research Findings on Substituent Effects on the Reactivity of Stilbene Derivatives
| Compound | Substituent at 4' | Hammett Constant (σ_para) | Expected Relative Rate of Electrophilic Substitution |
|---|---|---|---|
| 4-Aminostilbene | -H | 0.00 | Base Rate |
| 4-Amino-4'-methylstilbene | -CH₃ | -0.17 | Faster than base rate |
| This compound | -OCH₃ | -0.27 | Significantly faster than base rate |
| 4-Amino-4'-chlorostilbene | -Cl | +0.23 | Slower than base rate |
| 4-Amino-4'-nitrostilbene | -NO₂ | +0.78 | Significantly slower than base rate |
This table is illustrative, based on established principles of substituent effects and findings from related studies. umich.edunih.gov
Spectroscopic and Photophysical Investigations of 4 Amino 4 Methoxystilbene
Advanced Spectroscopic Characterization Techniques
A variety of advanced spectroscopic techniques have been employed to characterize the structural and dynamic properties of 4-Amino-4'-methoxystilbene and its analogs in both ground and excited states.
Time-Resolved Emission Spectroscopy (TRES) has been a important tool for investigating the excited-state dynamics of stilbene (B7821643) derivatives, including those with amino and methoxy (B1213986) substitutions. researchgate.netresearchgate.net Studies on related compounds like 4-dimethylamino-4'-methoxystilbene (DMS) in various solvents have revealed complex deactivation pathways involving intramolecular charge transfer (ICT), trans-cis photoisomerization, and fast vibrational relaxation. researchgate.netresearchgate.net
For instance, in polar solvents, a significant Stokes shift is observed in the steady-state emission spectra, and TRES shows a time-dependent evolution of the emission spectra. researchgate.net In the case of DMS, a shift in the maximum emission wavelength of about 15 nm has been observed within the first 200 picoseconds after excitation. researchgate.net This shift is often accompanied by a change in the shape of the emission spectrum and is attributed to the stabilization of the excited state by the torsional motion of the substituent groups and solvent reorientation around the excited molecule, which has a significantly larger dipole moment than the ground state. researchgate.netresearchgate.net
The fluorescence lifetimes of these stilbene analogs are also highly dependent on the solvent polarity and viscosity. researchgate.net In polar solvents, shorter fluorescence lifetime components (less than 100 ps) are often detected at the blue edge of the emission spectrum, while the longer lifetime components tend to shorten with decreasing solvent viscosity. researchgate.netresearchgate.net This behavior is indicative of competing nonradiative decay pathways, such as photoisomerization, which are influenced by the solvent environment. researchgate.net
Table 1: Time-Resolved Emission Spectroscopy Data for a Stilbene Analog (4-dimethylamino-4'-methoxystilbene)
| Parameter | Value | Solvent Conditions |
|---|---|---|
| Emission Maximum Shift | 15 nm | Within 200 ps after excitation in polar solvents |
| Short Fluorescence Lifetime Component | < 100 ps | In polar solvents |
| Long Fluorescence Lifetime Component | Decreases with decreasing viscosity | In various solvents |
Picosecond fluorescence spectroscopy has been instrumental in studying the ultrafast dynamics of stilbene derivatives. mpg.de This technique allows for the direct measurement of fluorescence lifetimes and the observation of dynamic processes occurring on the picosecond timescale. sci-hub.se For example, in studies of jet-cooled 4-(N,N-dimethylamino)-4'-cyanostilbene (DCS), a related "push-pull" stilbene, picosecond fluorescence spectroscopy revealed that the fluorescence decays are monoexponential, indicating the absence of lifetime components longer than 15 ps under the experimental conditions. mpg.de The lifetimes were found to decrease with increasing excess energy above the S1 origin, which is attributed to the onset of photoisomerization. mpg.de
The high time resolution of this technique, often with an instrument response function of around 70 ps, enables the detailed investigation of excited-state reactions. mpg.de For other stilbene derivatives, picosecond fluorescence studies have helped in understanding the influence of substituents on the barrier height for photoisomerization and the applicability of statistical reaction rate theories. mpg.de
Rotational Coherence Spectroscopy (RCS) is a powerful technique used to determine the rotational constants and, consequently, the geometry of molecules in the gas phase. mpg.de For stilbene analogs like 4-(N,N-dimethylamino)-4'-cyanostilbene (DCS), RCS, in conjunction with rotational contour analysis of the fluorescence excitation spectrum, has suggested a non-planar geometry for the molecule in both its ground (S0) and first excited (S1) electronic states. mpg.de This non-planarity is an important factor influencing the molecule's photophysical properties, as it affects the extent of π-conjugation between the two phenyl rings. The analysis of rotational coherence signals provides direct experimental evidence for the molecular structure, which is crucial for interpreting the observed spectroscopic and dynamic behavior. mpg.de
Table 2: Calculated Low-Frequency Vibrational Modes for a Stilbene Analog (trans-4-amino-4'-nitrostilbene)
| Isomer | Calculated Vibrational Frequency (cm⁻¹) |
|---|---|
| trans | 9.3 |
| cis | 24.6 |
UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions in molecules and the formation of charge-transfer (CT) complexes. jetir.orgslideshare.net In donor-acceptor substituted stilbenes, the absorption of UV-visible light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jetir.org The position of the absorption maximum is sensitive to the electronic nature of the substituents and the polarity of the solvent.
The formation of charge-transfer complexes, where an electron donor molecule interacts with an electron acceptor, can be readily monitored by the appearance of a new, often broad, absorption band at a longer wavelength than the absorption of the individual components. jetir.orgresearchgate.net For stilbene derivatives, which can act as either electron donors or acceptors depending on their substituents, the study of their CT complexes provides insights into their electronic properties. jetir.org The intensity of the CT band can be influenced by temperature, with interactions generally being enhanced at lower temperatures. jetir.org
Infrared Spectroscopy for Low-Frequency Vibrational Modes
Photophysical Dynamics and Excited-State Processes
The photophysical dynamics of this compound and related stilbenes are characterized by a competition between several excited-state deactivation pathways. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can relax through fluorescence, internal conversion, intersystem crossing to a triplet state, or undergo a chemical reaction such as trans-cis isomerization. researchgate.netwiley-vch.de
The presence of the electron-donating amino and methoxy groups significantly influences these processes. These substituents increase the electron density of the π-system, which generally leads to a red-shift in the absorption and fluorescence spectra compared to unsubstituted stilbene. rsc.org The excited state of such "push-push" stilbenes can have a significant charge-transfer character, even without a formal acceptor group, leading to a large excited-state dipole moment. researchgate.net This large dipole moment is responsible for the strong solvent dependence of the fluorescence spectra, with a more pronounced red-shift in polar solvents due to the stabilization of the excited state. rsc.org
The primary photochemical process for stilbenes is the trans-cis isomerization around the central ethylenic double bond. caltech.eduacs.orgacs.org This process is believed to occur via a twisted intermediate state on the excited-state potential energy surface. The efficiency of this isomerization is influenced by the nature of the substituents and the solvent environment. For donor-acceptor substituted stilbenes, the photoisomerization quantum yields can be highly dependent on solvent polarity. caltech.edu While this compound is a "push-push" system, the principles of substituent effects on isomerization remain relevant.
Fluorescence Lifetimes and Quantum Yields
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. These properties are highly sensitive to the molecular structure and the surrounding environment. For push-pull stilbenes, these values are often dictated by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as trans-cis isomerization.
While specific, comprehensive datasets for this compound are not extensively documented in publicly accessible literature, the behavior of its close structural analog, 4-dimethylamino-4'-methoxystilbene (DMS), provides significant insight. Studies on DMS and similar derivatives show that fluorescence lifetimes can have multiple components. researchgate.net In polar solvents, short time components of less than 100 picoseconds are often observed, which are attributed to fast deactivation processes following excitation. researchgate.net The longer lifetime component's duration is often dependent on the viscosity of the solvent, shortening as viscosity decreases. researchgate.net
The quantum yield of fluorescence in substituted stilbenes is known to be strongly dependent on solvent polarity. For some push-pull stilbenes, the quantum yield can increase in solvents of low polarity and then decrease significantly in highly polar solvents as non-radiative decay pathways become more efficient. researchgate.net This behavior suggests the existence of a polarity-dependent process that effectively quenches fluorescence in polar environments. mdpi.com The competition between fluorescence and photoisomerization is a key factor, where the energy barrier to twisting around the central double bond is influenced by the solvent. mpg.de
Table 1: Illustrative Photophysical Data for an Analogous Stilbene Derivative The following data for 4-dimethylamino-4'-methoxystilbene (DMS) illustrates typical photophysical properties for this class of compounds.
| Property | Value | Solvent | Reference |
| Fluorescence Lifetime (τf) | ~880 ps | Cyclohexane | instras.com |
| Decay Components | Short (<100 ps) and long | Polar Solvents | researchgate.net |
Solvent Effects on Photophysical Properties (Solvatochromism)
Solvatochromism describes the change in the position of absorption and emission spectral bands with a change in solvent polarity. This phenomenon is particularly pronounced in molecules like this compound, where the electron distribution, and therefore the dipole moment, changes significantly upon electronic excitation. researchgate.netevidentscientific.com The amino and methoxy groups act as electron donors, creating a molecule with a notable dipole moment in the excited state.
Upon absorption of a photon, the molecule transitions to an excited state that is more polar than the ground state. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this more polar excited state. evidentscientific.com This stabilization lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) of the fluorescence emission spectrum. evidentscientific.com The magnitude of this shift generally increases with increasing solvent polarity. evidentscientific.com
Time-resolved emission spectra (TRES) of the analogous compound 4-dimethylamino-4'-methoxystilbene (DMS) have shown a dynamic shift of the emission maximum in the first few hundred picoseconds after excitation. researchgate.net For instance, a shift of about 15-20 nm is observed, which reflects the timescale of solvent relaxation around the newly formed excited-state dipole. researchgate.net This large Stokes shift (the difference between the absorption and emission maxima) in polar solvents is a hallmark of push-pull stilbene derivatives. researchgate.net
Table 2: Example of Solvatochromic Shifts for a Substituted Stilbene The data below illustrates the typical effect of solvent polarity on the absorption and emission maxima for push-pull stilbenes.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | ~350 nm | ~400 nm | ~3600 |
| Acetonitrile | 37.5 | ~365 nm | ~480 nm | ~5900 |
Note: The values are representative for a generic push-pull stilbene and serve to illustrate the solvatochromic effect. Specific values for this compound may vary.
Electronic Transitions and Excited Singlet State Properties
The photophysical behavior of this compound is governed by its electronic structure. The absorption of UV-visible light promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). This transition is primarily of π-π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital distributed across the conjugated system of the molecule.
Due to the presence of the electron-donating amino and methoxy groups, this π-π* transition possesses significant intramolecular charge transfer (ICT) character. researchgate.netresearchgate.net This means that upon excitation, there is a net migration of electron density from the donor-substituted parts of the molecule. The resulting S₁ excited state is therefore highly polarized, with a much larger dipole moment compared to the S₀ ground state. researchgate.net
The properties of this excited singlet state are central to the molecule's photophysics. It is from this S₁ state that fluorescence emission occurs. However, the S₁ state is also the starting point for competing non-radiative deactivation channels. researchgate.net In polar solvents, the excited state undergoes rapid stabilization through solvent relaxation, leading to the formation of a relaxed, solvated ICT state from which emission occurs. researchgate.netresearchgate.net The deactivation pathways from this state are complex and can include internal conversion back to the ground state, trans-cis isomerization, and intersystem crossing to the triplet manifold. researchgate.netresearchgate.net
Energy Transfer Mechanisms in Stilbene Systems
Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This radiative process is typically fast, occurring on the nanosecond timescale.
trans-cis Photoisomerization: This is a dominant non-radiative pathway for many stilbene derivatives. acs.org It involves the rotation (twisting) around the central carbon-carbon double bond. The molecule moves from the initial planar trans (or cis) configuration on the S₁ potential energy surface towards a perpendicular, non-emissive geometry. mpg.de From this "twisted" conformation, the molecule can efficiently decay non-radiatively to the S₀ ground state, populating both the trans and cis isomers. This process is often the primary reason for low fluorescence quantum yields in non-viscous solvents. researchgate.net
Intersystem Crossing (ISC): The molecule in the S₁ state can undergo a spin-forbidden transition to the triplet state (T₁). researchgate.net While less common for some stilbenes compared to isomerization, this pathway can become significant. Once in the triplet state, the molecule can also undergo isomerization or return to the ground state via phosphorescence (a slow radiative process) or non-radiative intersystem crossing. researchgate.netacs.org The decay of the triplet state for substituted nitrostilbenes, for example, occurs predominantly via intersystem crossing at a twisted configuration. researchgate.net
Internal Conversion: The molecule can return to the ground state non-radiatively directly from the S₁ state without emitting light or changing geometry, though this is often less efficient than isomerization for flexible stilbenes.
The interplay between these mechanisms is sensitive to substituents, solvent polarity, viscosity, and temperature. researchgate.netmpg.de For push-pull stilbenes, the formation of an intramolecular charge transfer (ICT) state is a crucial initial step that can influence the branching ratio between these subsequent deactivation channels. researchgate.net
Theoretical and Computational Chemistry Studies of 4 Amino 4 Methoxystilbene
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 4-Amino-4'-methoxystilbene, these methods are instrumental in elucidating its electronic and structural characteristics.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic and Optical Properties
Density Functional Theory (DFT) has become a important tool for studying the electronic properties of molecules like this compound. DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions. For stilbene (B7821643) derivatives, substituents like the amino and methoxy (B1213986) groups can significantly alter this gap. For instance, the amino group, being an electron donor, can raise the HOMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted stilbene and influencing the molecule's electronic and optical properties.
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to excited states, enabling the prediction of optical properties such as UV-visible absorption spectra. aps.orgrsc.org This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.net For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing a theoretical basis for its observed color and photophysical behavior. uni-rostock.de The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set. aps.orgrsc.org
Table 1: Calculated Electronic Properties of Stilbene Derivatives
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
| 4-Amino-4'-methylstilbene | 4.1 | 2.8 |
| Unsubstituted stilbene | 5.3 | 0.0 |
| 4-Cyano-4'-methylstilbene | 3.9 | 3.5 |
Data derived from computational models highlight the electronic impact of substituents.
Prediction of Geometric Structures and Conformations
Computational methods, particularly those based on DFT, are employed to predict the most stable three-dimensional arrangement of atoms in this compound. These calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For stilbene derivatives, the planarity of the molecule, defined by the dihedral angles between the phenyl rings and the central ethylene (B1197577) bridge, is crucial for π-conjugation. Deviations from planarity can affect the electronic and optical properties. Computational studies can explore different conformations, such as the cis and trans isomers, and predict their relative stabilities. acs.org
Computational Infrared Spectra Analysis
Theoretical infrared (IR) spectra can be generated using computational methods. By calculating the vibrational frequencies of the molecule's bonds, a theoretical spectrum can be produced that can be compared with experimental IR data. This comparison helps in the identification and structural confirmation of the synthesized compound. Each peak in the theoretical IR spectrum corresponds to a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., N-H, C-H, C=C, C-O). This provides a detailed fingerprint of the molecule's structure.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling seeks to establish a correlation between the chemical structure of a compound and its biological activity or chemical reactivity.
Quantitative Structure-Activity Relationships (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and materials science for predicting the activity of compounds based on their molecular descriptors. nih.gov For a series of related compounds, including derivatives of 4-aminostilbene (B1224771), QSAR models can be developed to correlate physicochemical properties with biological activities, such as mutagenicity or receptor binding affinity. umich.edu These models often use descriptors derived from computational chemistry, such as electronic parameters (e.g., HOMO/LUMO energies), steric parameters, and hydrophobicity. umich.edu The goal is to create a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. nih.gov
Influence of Hydrophobicity on Electronic Properties
The chemical structure of this compound is characterized by a stilbene backbone with two aromatic rings connected by an ethylene bridge. The substituents at the para positions—an amino (-NH2) group on one ring and a methoxy (-OCH3) group on the other—create a "push-pull" system that significantly influences the molecule's electronic properties. The introduction of the methoxy group at the 4'-position, in place of a hydroxyl group found in analogous compounds like resveratrol (B1683913), increases the molecule's hydrophobicity, or lipophilicity.
Functionally, these altered electronic and hydrophobic characteristics can translate to modified biological activity. For instance, in studies of related stilbenoids, the monomethylation of a 4'-hydroxyl group to a 4'-methoxy group was found to increase the inhibitory activity against the enzyme Cytochrome P450 1A1, demonstrating a direct link between this structural change and protein interaction. mdpi.com Computational analyses of various stilbene derivatives confirm that modifications to hydrophobicity are a key consideration in their potential as therapeutic agents. dergipark.org.tr
Table 1: Comparison of Physicochemical Properties of Stilbene Derivatives
This table illustrates the effect of substituents on the hydrophobicity (cLogP) of the stilbene core. A higher cLogP value indicates greater hydrophobicity.
| Compound Name | Molecular Formula | Key Substituents | cLogP (Predicted) |
| trans-Stilbene (B89595) | C14H12 | None | 4.81 |
| Resveratrol | C14H12O3 | 3,5,4'-trihydroxy | 3.10 |
| Pterostilbene | C16H16O3 | 3,5-dimethoxy, 4'-hydroxy | 3.84 |
| This compound | C15H15NO | 4-amino, 4'-methoxy | 3.95 |
Note: cLogP values are representative predictions from computational models and may vary slightly between different algorithms.
Molecular Dynamics and Ligand-Protein Interaction Modeling (Mechanistic Focus)
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating how this compound and related compounds interact with protein targets at a mechanistic level. mdpi.com These methods allow researchers to predict the binding conformation, affinity, and stability of a ligand-protein complex, providing a rationale for observed biological activities. nih.govnih.gov
Molecular docking is a widely used computational method designed to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov The process is fundamental in structure-based drug design and involves several key steps:
Receptor and Ligand Preparation : The process begins with the three-dimensional structures of the target protein (receptor) and the stilbene derivative (ligand). Protein structures are often obtained from crystallographic databases like the Protein Data Bank (PDB). mdpi.com Both structures are prepared by adding hydrogen atoms, assigning charges, and defining rotatable bonds.
Sampling : Docking algorithms systematically sample a vast number of possible orientations and conformations of the ligand within a defined binding site on the protein. mdpi.com This generates a collection of potential binding poses.
Scoring and Ranking : A scoring function is then applied to each generated pose to estimate its binding affinity. mdpi.com These functions calculate a score, typically expressed as a free energy of binding (e.g., in kcal/mol), which reflects the stability of the ligand-protein interaction. The poses are ranked based on this score to identify the most probable binding mode. nih.gov Several software suites are commonly used for these simulations, including AutoDock, GOLD, and CDOCKER. mdpi.commdpi.comnih.govacs.org
Docking simulations for stilbene derivatives frequently identify binding pockets within proteins that are rich in hydrophobic amino acid residues. ulisboa.ptmdpi.com The analysis of the top-ranked docking poses reveals the specific molecular interactions that stabilize the complex. For this compound, key interactions would likely involve:
Hydrophobic Interactions : The stilbene core and the methoxy group can engage in hydrophobic interactions with nonpolar amino acid side chains (e.g., Leucine, Isoleucine, Phenylalanine). ulisboa.pt In silico studies of a 4'-methoxy resveratrol derivative showed its methoxy group buried within a hydrophobic cavity of its target protein. mdpi.com
Hydrogen Bonds : The amino group is a potent hydrogen bond donor and acceptor, capable of forming stabilizing hydrogen bonds with suitable residues like Aspartate, Glutamate, or the protein backbone. mdpi.com
π-π Stacking : The aromatic rings of the stilbene backbone can participate in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.
The strength of these interactions is quantified by the binding energy. A more negative binding energy value indicates a stronger, more stable interaction. mdpi.com Studies on the interaction of various stilbene derivatives with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) showed that differences in their structure directly correlated with their calculated interaction energies. acs.org A methoxy-containing stilbene derivative, trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene (THMS), was found to bind more strongly in the catalytic pocket than resveratrol, partly due to its ability to interact with a larger number of amino acid residues. plos.org
Table 2: Example of Calculated Interaction Energies for Stilbene Derivatives with GAPDH
This table presents data from a computational ligand-docking study, illustrating how structural differences among stilbene derivatives affect their interaction energy with the protein GAPDH. acs.org
| Ligand | Potential Binding Site | Interacting Amino Acid Residues (Example) | CDOCKER Interaction Energy (kcal/mol) |
| Resveratrol | Active Site | Ser148, Thr150, Asp152 | -29.9 |
| THMS | Active Site | Cys149, Thr150, Gly197, Thr208 | -34.5 |
Data adapted from studies on stilbene-GAPDH interactions. acs.orgplos.org THMS (trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene) contains a methoxy group and shows a more favorable interaction energy compared to resveratrol.
Applications of 4 Amino 4 Methoxystilbene in Advanced Materials Science
Research in Organic Electronics and Photonics
The inherent fluorescence of 4-Amino-4'-methoxystilbene makes it a subject of interest for use in organic light-emitting diodes (OLEDs) and other photonic devices. cymitquimica.com The efficiency and color of the emitted light can be influenced by the molecular environment and the specific substitutions on the stilbene (B7821643) backbone. Research into stilbene derivatives has shown that their photophysical properties, such as absorption and emission wavelengths, can be finely tuned. tandfonline.comnih.gov For instance, the intramolecular charge transfer (ICT) characteristics, which are crucial for many optoelectronic applications, are a key area of investigation. tandfonline.com The development of new materials for organic electronics often involves synthesizing derivatives with optimized charge transport and luminescent properties. spie.org
Non-Linear Optical (NLO) Materials Development
The quest for new materials with significant non-linear optical (NLO) properties for applications in photonics and telecommunications has drawn attention to asymmetrically substituted stilbene derivatives like this compound. NLO materials can alter the properties of light, enabling functionalities such as frequency doubling and optical switching.
The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced by the presence of strong electron-donating and electron-accepting groups linked by a conjugated system. In this compound, the amino (-NH2) group acts as a potent electron donor, while the methoxy (B1213986) (-OCH3) group also contributes to the electron-donating character, creating a polarized π-system. This molecular architecture is a common strategy in the design of organic NLO materials. rsc.org
Design Considerations for Molecular Asymmetry and Crystal Packing
For a material to exhibit bulk NLO effects, it is not sufficient for individual molecules to possess high hyperpolarizability. The molecules must also crystallize in a non-centrosymmetric space group. A centrosymmetric arrangement, where molecules are packed in a way that their dipole moments cancel each other out, results in the loss of second-order NLO properties at the macroscopic level.
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting the NLO properties of molecules like this compound. researchgate.net These computational methods can help in understanding the structure-property relationships and guide the synthesis of new derivatives with enhanced NLO responses. For example, calculations can predict the first hyperpolarizability (β), a measure of the second-order NLO response of a molecule. The choice of computational functional, such as CAM-B3LYP, has been shown to be reliable for predicting the NLO properties of organic π-conjugated molecules. researchgate.net
Research on similar stilbene derivatives has demonstrated the importance of substituent effects on NLO activity. For example, the combination of a strong donor like a dimethylamino group with a strong acceptor like a nitro group in 4-dimethylamino-4'-nitrostilbene (B1242720) leads to very high hyperpolarizability. While this compound possesses two donor groups, the difference in their donating strength still induces a significant dipole moment and potential for NLO activity. The specific arrangement of these groups and their interaction with neighboring molecules in the solid state are critical factors that researchers continue to investigate to optimize the NLO performance of these materials. rsc.org
Multi-State Spectral Sensing Technology Utilizing Stilbene Derivatives
Stilbene derivatives are being explored for their potential in multi-state spectral sensing technology, particularly in the terahertz (THz) frequency range. dtic.mildtic.mil This technology leverages the ability of molecules to exist in different isomeric forms, each with a unique vibrational spectrum, to create a "terahertz fingerprint" for detection. dtic.mil
The principle behind this application lies in the photo-induced transitions between different states of the stilbene molecule. dtic.mildtic.mil Stilbenes can exist as cis and trans isomers, and the transition between these forms can be triggered by light. Each isomer has a distinct set of vibrational frequencies in the THz region, which arise from intramolecular vibrations between weakly bonded or non-bonded groups. dtic.mildtic.mil The significant difference in the THz spectra of the two isomers allows for their differentiation and use in sensing applications. dtic.mil
While the direct application of this compound in this context is a subject of ongoing research, studies on other stilbene derivatives provide a strong foundation. For instance, research has focused on optimizing the structure of stilbene-DNA conjugates for use as hybridization probes, where the stilbene moiety acts as a "cap" to increase the stability of the DNA duplex. dtic.mildtic.mil This demonstrates the versatility of stilbene derivatives in creating functional molecular systems. The development of multi-state spectral sensing technology aims to provide a highly specific and sensitive method for detecting target agents. dtic.mil
Integration into Supramolecular Assemblies and Functional Materials
The unique chemical structure of this compound makes it a valuable building block for the construction of supramolecular assemblies and functional materials. The amino and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly.
Researchers are exploring the incorporation of stilbene derivatives into more complex architectures to create materials with tailored properties. For example, stilbene units can be attached to other molecular scaffolds, such as terpyridine complexes, to create multi-component systems. rsc.org In one study, osmium-terpyridine complexes linked with stilbene-coupled aromatic moieties were shown to act as multi-channel sensors for anions like fluoride. rsc.org The extended π-conjugation provided by the stilbene unit plays a crucial role in the sensing mechanism, which involves non-covalent interactions between the sensor molecule and the analyte. rsc.org
Furthermore, the ability of stilbene derivatives to form gels in organic solvents has been investigated. wiley-vch.de This property is dependent on the molecular structure and the presence of groups capable of forming intermolecular networks. The development of such "gelators" opens up possibilities for creating new soft materials with applications in areas like controlled release and catalysis.
Biological and Biochemical Research Applications of 4 Amino 4 Methoxystilbene Mechanistic and Pathway Focus
In Vitro Mechanistic Biological Studies
Genotoxicity and Mutagenicity Studies (e.g., Salmonella typhimurium Ames Test)
The mutagenic potential of 4-Amino-4'-methoxystilbene has been evaluated using the Ames test, a widely used method that employs bacteria to assess whether a chemical can cause mutations in the DNA of the test organism. wikipedia.orgbibliotekanauki.pl This biological assay is a common initial screening tool to determine the mutagenic properties of chemical substances. bibliotekanauki.pl The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. wikipedia.org The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies on a histidine-free medium. wikipedia.orgbibliotekanauki.pl
In studies investigating the structure-mutagenicity relationships of 4-aminostilbene (B1224771) derivatives, this compound was among the compounds tested. umich.edu The mutagenicity was assessed in Salmonella typhimurium strains TA98 and TA100, both with and without the presence of a metabolic activation system (S9 fraction). umich.edu The S9 fraction is used to simulate mammalian metabolism and identify compounds that become mutagenic after metabolic activation. evotec.com Strain TA98 is designed to detect frameshift mutations, while TA100 detects base-pair substitutions. evotec.com
Research has shown a correlation between the mutagenic activity of 4-aminostilbene derivatives in strain TA98 with S9 activation and the electron-withdrawing capability of the substituent at the 4'-position. umich.edu Generally, an increase in the electron-withdrawing nature of the substituent leads to increased mutagenicity. umich.edu Conversely, the hydrophobicity of the stilbene (B7821643) derivatives showed little impact on their relative mutagenicity. umich.edu For strain TA100 with S9 activation, there was limited correlation found between mutagenicity and the electronic or hydrophobic properties of the stilbene derivatives. umich.edu
| Compound | Strain | Metabolic Activation (S9) | Result |
|---|---|---|---|
| This compound | TA98 | + | Mutagenic activity observed, influenced by electronic effects of substituents. umich.edu |
| This compound | TA100 | + | Limited correlation with electronic or hydrophobic parameters. umich.edu |
Cytotoxicity Mechanisms in Cancer Cell Lines (General)
Stilbene derivatives have been a subject of interest in cancer research due to their potential cytotoxic effects on various cancer cell lines. mdpi.comresearchgate.net The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and interference with cell proliferation pathways. While specific studies focusing solely on this compound are part of broader investigations, the general mechanisms attributed to similar stilbene compounds provide a framework for understanding its potential actions.
For instance, some stilbene derivatives have been shown to induce apoptosis in human chronic myelogenous leukemia K562 cells. researchgate.net The cytotoxic activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population. researchgate.net
Effects on Cellular Processes (e.g., Cell Cycle Disturbance)
The impact of stilbene derivatives on cellular processes, particularly the cell cycle, is a key area of investigation. mdpi.comnih.gov The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle can be a mechanism for inhibiting the growth of cancer cells.
Research on resveratrol (B1683913), a well-known stilbene, and its analogs has demonstrated that these compounds can cause cell cycle arrest at different phases. For example, some methoxy-stilbene analogs have been shown to induce cell cycle arrest at the G2/M phase in human myeloid leukemia cells. nih.gov Another study on a hydroxylated stilbene derivative, specifically one with a hydroxy group at position 4 and a methoxy (B1213986) group at position 4', induced an accumulation of SW480 colon cancer cells in the S phase. mdpi.com This suggests that the antiproliferative effects of these compounds are linked to their ability to interfere with the normal progression of the cell cycle. The specific effects can vary depending on the cell line and the precise chemical structure of the stilbene derivative. mdpi.comnih.gov
| Stilbene Derivative | Cell Line | Observed Effect |
|---|---|---|
| 4-hydroxy-4'-methoxy stilbene | SW480 (colon cancer) | Accumulation of cells in S phase. mdpi.com |
| Methoxy-stilbene analogs | HL-60 (promyelocytic leukemia) | Cell cycle arrest at G2/M phase. nih.gov |
Investigation of Antioxidant Activity Mechanisms
The antioxidant properties of stilbenes and their derivatives are of significant interest. Antioxidants can protect cells from damage caused by free radicals and reactive oxygen species (ROS). acs.org The mechanisms by which antioxidants exert their effects can include hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netacademie-sciences.fr
Studies on various phenolic compounds, including stilbenes, have explored their ability to scavenge free radicals and act as reducing agents. academie-sciences.fr The antioxidant activity of a compound is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netacademie-sciences.fr
While direct studies on the antioxidant mechanism of this compound are limited, research on structurally related compounds provides insights. For example, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene has been studied for its antioxidant properties and its ability to protect biomolecules from modification. acs.org The presence of hydroxyl and methoxy groups on the stilbene backbone is known to influence antioxidant activity. ptfarm.pl
Biochemical Pathway Modulation
Role as an Intermediate in Metabolic Pathways (General)
In biochemical pathways, this compound can be considered both as a product of synthesis and as a potential intermediate in the metabolism of other related compounds. The synthesis of stilbene derivatives often involves multi-step chemical reactions. acs.org
From a metabolic perspective, cytochrome P450 enzymes play a crucial role in the metabolism of a wide range of compounds, including stilbenes. nih.gov The presence of amino and methoxy groups on the stilbene structure of this compound suggests that it would be subject to metabolic transformations by these enzyme systems. For example, P450 enzymes are known to be involved in the N-oxidation of arylamines and the O-demethylation of methoxy groups. nih.gov The metabolites produced through these pathways could have different biological activities compared to the parent compound.
Potential Activation of Specific Biological Pathways (e.g., Nrf2 Pathway by Stilbenes)
Stilbenes, the class of compounds to which this compound belongs, are recognized for their ability to modulate key cellular signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of cellular defense mechanisms against oxidative stress. It governs the expression of approximately 250 genes involved in a wide array of cellular functions, including antioxidant defense, detoxification, and inflammation. mdpi.com
Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or in the presence of indirect antioxidants like certain stilbenes, Nrf2 is activated. mdpi.com This activation leads to its translocation into the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. mdpi.com This, in turn, initiates the transcription of various cytoprotective enzymes and proteins. mdpi.com
While direct studies on this compound's effect on the Nrf2 pathway are limited, the broader family of stilbenes has demonstrated the ability to activate this pathway. mdpi.com This activation is a key mechanism behind their antioxidant and anti-inflammatory properties. For instance, resveratrol, a well-studied stilbene, is known to activate the Nrf2 pathway, contributing to its neuroprotective and chemopreventive effects. mdpi.comacs.org The structural similarities suggest that this compound may also engage this protective pathway.
Interaction with Biomolecules (Excluding Clinical Human Data)
Protein Binding Mechanisms and Structural Changes (e.g., Glyceraldehyde 3-Phosphate Dehydrogenase)
The interaction of stilbene derivatives with proteins can lead to significant conformational changes and modulation of protein function. A notable example is the interaction with Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis that is also implicated in various other cellular processes, including apoptosis. acs.org
Studies on stilbene analogs have shown that they can bind to GAPDH, potentially affecting its enzymatic activity. acs.org For instance, a computational docking study with resveratrol and its derivative, trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene (THMS), identified multiple potential binding sites on the GAPDH molecule. acs.org The binding of these compounds can induce structural changes in the enzyme, as observed through fluorescence spectroscopy and ζ potential measurements. acs.org Specifically, the binding of THMS to GAPDH led to a decrease in the enzyme's activity, suggesting an interaction within the active site. acs.org
The binding mechanism often involves the formation of hydrogen bonds between the hydroxyl groups of the stilbene and amino acid residues of the protein. acs.org The presence and position of substituents on the stilbene core, such as methoxy groups, can influence the binding affinity and the resulting structural and functional changes in the protein. acs.org For example, the methoxy group in THMS was suggested to hinder the formation of some hydrogen bonds, resulting in fewer binding sites compared to resveratrol. acs.org
DNA Interactions (e.g., Formation of Bridged Hairpins)
Stilbene derivatives have been shown to interact with DNA, a characteristic that is central to their genotoxic and mutagenic properties. umich.edu A particularly interesting interaction is the formation of stable bridged hairpins with DNA. dtic.mil This occurs when a stilbene molecule covalently links the termini of a DNA strand, creating a hairpin loop structure. dtic.mil
Research has indicated that stilbene-carboxamides are effective at forming these bridged hairpins. dtic.mil The stability of these structures is influenced by the substituents on the stilbene core. For example, 3,4,5-trimethoxystilbene carboxamide (TMS) has been found to form one of the most stable stilbene-DNA hairpin structures. dtic.mil These interactions are significant as they can affect fundamental cellular processes such as DNA replication and transcription. nih.gov The ability of this compound to form such structures would depend on its specific chemical properties and requires further investigation. The interaction between proteins and DNA can be influenced by the presence of stilbenes, which can bind to either molecule and potentially alter their interaction. nih.gov
Biophysical Studies of Interactions with Biological Membranes
The interaction of stilbene derivatives with biological membranes is a critical factor influencing their bioavailability and cellular uptake. researchgate.net Being relatively hydrophobic, stilbenes can readily partition into the lipid bilayer of cell membranes. um.es This interaction can disrupt the membrane's structure and function. For example, some stilbene derivatives have been shown to inhibit the activity of chloride channels located in the inner mitochondrial membrane. researchgate.net
The specific substituents on the stilbene molecule play a significant role in its interaction with membranes. Amphiphilic stilbene derivatives, for instance, have been developed to modulate the interaction of amyloid-β oligomers with cell membranes, a key process in the pathology of Alzheimer's disease. researchgate.net These compounds are designed to interact with both the lipid membrane and the amyloid peptides, thereby attenuating their neurotoxicity. researchgate.net The amino and methoxy groups of this compound would confer a degree of polarity and lipophilicity, influencing its partitioning into and interaction with biological membranes.
Structure-Biological Activity Relationships of this compound Derivatives
Impact of Substituents on Biological Efficacy (e.g., Methoxy vs. Hydroxy Groups)
The biological activity of stilbenes is highly dependent on the nature and position of substituents on the aromatic rings. nih.govrsc.org The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, in particular, has a profound impact on their efficacy.
Generally, hydroxyl groups are crucial for the antioxidant activity of stilbenes, as they can donate a hydrogen atom to scavenge free radicals. um.es The 4'-hydroxy group is considered particularly important for this activity. acs.org However, methylation of these hydroxyl groups to form methoxy groups can have varied effects.
In some cases, methoxylation can enhance biological activity. Methoxy groups increase the lipophilicity of the molecule, which can lead to improved cell membrane permeability and bioavailability. mdpi.commdpi.com For example, pterostilbene, a dimethoxy derivative of resveratrol, often exhibits higher bioactivity than its parent compound. mdpi.com Studies on resveratrol derivatives have shown that methylation of the 3- or 4'-hydroxyl groups can significantly enhance anti-platelet activity. mdpi.com
Conversely, in other contexts, methoxylation can decrease activity. For instance, the antioxidant capacity of stilbenes can be reduced upon methylation of the hydroxyl groups, especially at the 4'-position. um.es Similarly, the presence of a free hydroxyl group is often essential for the antifungal activity of stilbenes, and alkylated substrates like 4-methoxystilbene can be unreactive. acs.org
Table of Compound Effects on Biological Activity
| Compound/Substituent | Effect on Biological Activity | Reference |
|---|---|---|
| Hydroxy (-OH) Group | Generally increases antioxidant and antimicrobial activity. The 4'-OH group is particularly important. | acs.orgum.esnih.gov |
| Methoxy (-OCH3) Group | Increases lipophilicity, potentially enhancing bioavailability and specific activities like anti-platelet function. Can decrease antioxidant activity compared to hydroxyl groups. | mdpi.commdpi.commdpi.com |
| Amino (-NH2) Group | Increases polarity and potential for hydrogen bonding, influencing overall electronic properties and biological interactions. | cymitquimica.com |
| Pterostilbene | Higher bioactivity than resveratrol in many studies due to increased lipophilicity from methoxy groups. | mdpi.com |
| Resveratrol | Potent antioxidant and anti-inflammatory agent, largely attributed to its hydroxyl groups. | acs.org |
Role of Methylation and Glycosylation in Modulating Bioactivity and Stability
The bioactivity and stability of stilbene compounds, including this compound, are significantly influenced by structural modifications such as methylation and glycosylation. These enzymatic processes alter the physicochemical properties of the parent molecule, leading to changes in lipophilicity, water solubility, metabolic stability, and ultimately, biological function.
Methylation: Enhancing Lipophilicity and Stability
Methylation, the addition of a methyl (-CH₃) group, is a common structural modification of the hydroxyl groups in stilbenoids. This process is catalyzed by O-methyltransferases (OMTs). mdpi.com A primary effect of methylation is the increase in lipophilicity (fat solubility) of the compound. nih.govresearchgate.netmdpi.com This enhanced lipophilicity can facilitate easier penetration of cellular membranes, potentially leading to improved cell uptake and bioavailability. nih.govmdpi.com
Furthermore, methylation can protect the reactive hydroxyl groups from rapid metabolic degradation, thereby increasing the compound's stability and biological half-life. nih.gov Pterostilbene, a dimethoxylated analog of resveratrol, is a well-studied example. Its methoxy groups contribute to greater lipophilicity, bioavailability, and metabolic stability compared to resveratrol. nih.gov
The impact of methylation on bioactivity is complex and can be either positive or negative depending on the specific biological endpoint. For instance, methoxylation has been shown to enhance the antifungal and anticancer activities of some stilbene derivatives. researchgate.netmdpi.commdpi.com The increased lipophilicity of methylated stilbenes may allow for better penetration of fungal cell membranes. mdpi.com Conversely, the antioxidant capacity of stilbenes, which often relies on the presence of free phenolic hydroxyl groups, can be diminished by methylation. researchgate.netmdpi.com Research on resveratrol derivatives has indicated that methylation can potentiate cytotoxic activity in cancer cells. mdpi.comnih.gov
Table 1: Effect of Methylation on the Bioactivity of Selected Stilbene Derivatives
| Stilbene Derivative | Modification | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| Pterostilbene | Dimethoxylated analog of resveratrol | Superior bioavailability and more metabolically stable than resveratrol. nih.gov Five times stronger antifungal activity in vitro than resveratrol. mdpi.com | nih.govmdpi.com |
| 3,5-Dihydroxy-4'-methoxystilbene | Methylation at the 4'-hydroxyl group of resveratrol | Showed the most potent anticomplementary activity among tested stilbenes. koreascience.kr | koreascience.kr |
| 3,5,4'-Trimethoxystilbene | Methylated resveratrol derivative | Inhibited growth of human colon cancer cells (Caco-2) in a dose-dependent manner. mdpi.com | mdpi.com |
| Pinosylvin monomethyl ether | Monomethylated pinosylvin | Showed slightly less activity against certain fungi compared to pinosylvin. researchgate.net Antifungal and antibacterial activity are lower than its free form. mdpi.com | mdpi.comresearchgate.net |
Glycosylation: Improving Solubility and Modulating Bioactivity
Glycosylation involves the attachment of sugar moieties to a molecule, a reaction catalyzed by glycosyltransferases. mdpi.com In the context of stilbenoids, this modification primarily enhances water-solubility and physicochemical stability. researchgate.netnih.govresearchgate.net This increased solubility can be advantageous for pharmaceutical applications and can also aid in the storage and translocation of the compound within plant tissues. nih.govacs.org Polydatin (also known as Piceid), the glucosylated form of resveratrol, demonstrates enhanced stability and bioavailability compared to its aglycone (non-sugar) counterpart.
The effect of glycosylation on bioactivity can be varied. The addition of a bulky sugar molecule can mask the hydroxyl groups that are often crucial for receptor binding or antioxidant activity, potentially leading to a decrease in potency. koreascience.krresearchgate.net For example, several studies have noted that glycosylated hydroxystilbenes may not significantly inhibit certain enzymes, such as tyrosinase, compared to their aglycone forms. researchgate.net However, glycosylation is not merely an inactivating step. The attached sugar can be cleaved by glycosidase enzymes in the body, such as those in the intestine, releasing the active aglycone. mdpi.complos.org This process can effectively create a pro-drug, improving the absorption and biological half-life of the parent compound. nih.govresearchgate.net
Table 2: Effect of Glycosylation on the Properties of Selected Stilbene Derivatives
| Stilbene Derivative | Modification | Observed Effect | Reference |
|---|---|---|---|
| Polydatin (Piceid) | Glucosylated form of resveratrol | Exhibits enhanced stability and bioavailability compared to resveratrol. Lower anticomplementary activity than its aglycon. koreascience.kr | koreascience.kr |
| Rhaponticin | Glycoside of rhapontigenin | Lower anticomplementary activity than its aglycon. koreascience.kr Did not significantly inhibit mushroom tyrosinase activity. researchgate.net | koreascience.krresearchgate.net |
| Oxyresveratrol (B150227) Glucosides | Glycosylation of oxyresveratrol at various positions | Cultured plant cells can produce various glucosides, potentially altering solubility and stability. nih.govresearchgate.net | nih.govresearchgate.net |
| Desoxyrhaponticin | 3,5-dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside | Inhibits glucose uptake in the intestine and kidney. plos.org | plos.org |
While direct studies focusing on the methylation and glycosylation of this compound are limited, the established principles from related stilbenoids suggest that such modifications would profoundly alter its biological profile. The existing methoxy group already contributes to its lipophilicity. Further methylation of the amino group or potential hydroxylation followed by glycosylation could serve as strategic pathways to modulate its stability, solubility, and specific bioactivities.
Future Research Directions and Challenges for 4 Amino 4 Methoxystilbene
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 4-Amino-4'-methoxystilbene and its analogs is a cornerstone for its continued investigation. Current synthetic routes, while effective, often rely on traditional methods that may not align with modern principles of green chemistry. researchgate.net Future research must prioritize the development of novel and sustainable synthetic methodologies.
Key areas of focus include:
Catalytic Systems: Exploring more efficient and environmentally benign catalysts, such as palladium-based nanocatalysts for cross-coupling reactions like the Heck and Suzuki-Miyaura reactions, can offer higher yields and stereoselectivity under milder conditions. beilstein-journals.orgwiley-vch.de The use of microwave irradiation in conjunction with these catalysts has already shown promise in accelerating reaction times and improving efficiency. beilstein-journals.org
Green Solvents: Shifting from traditional organic solvents to greener alternatives like water or ionic liquids is crucial for reducing the environmental impact of synthesis. beilstein-journals.org
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without the need for isolating intermediates can significantly improve efficiency and reduce waste. beilstein-journals.org
Photochemical Synthesis: Visible-light-induced cross-coupling reactions present a promising avenue for the synthesis of stilbene (B7821643) derivatives under transition-metal-free conditions, utilizing organophotoredox catalysts. rsc.org
Enzymatic and Bio-catalytic Routes: Investigating the use of enzymes or whole-cell systems for the synthesis of stilbene derivatives could offer highly selective and sustainable production methods. mdpi.com
A comparative analysis of various synthetic methods highlights the ongoing evolution in stilbene synthesis:
| Synthetic Method | Key Features | Advantages | Challenges |
| Wittig Reaction | Reaction of an aldehyde/ketone with a phosphonium (B103445) ylide. wiley-vch.de | Well-established, versatile. | Can produce a mixture of E/Z isomers, requires stoichiometric phosphine (B1218219) oxide byproduct. wiley-vch.de |
| Horner-Wadsworth-Emmons | Modification of the Wittig reaction using phosphonate (B1237965) carbanions. wiley-vch.de | Often provides higher E-selectivity, easier byproduct removal. wiley-vch.de | Requires preparation of phosphonate reagents. |
| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. wiley-vch.de | High stereoselectivity for trans-isomers, good functional group tolerance. | Requires a palladium catalyst, can be sensitive to reaction conditions. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an aryl- or vinyl-boronic acid with an aryl or vinyl halide. wiley-vch.de | Mild reaction conditions, high yields, commercially available reagents. wiley-vch.de | Requires pre-functionalized starting materials. |
| McMurry Reaction | Reductive coupling of aldehydes or ketones using low-valent titanium. | Effective for synthesizing symmetrical stilbenes. | Can have low yields for unsymmetrical stilbenes. |
| Visible-Light Photocatalysis | Cross-coupling using a photosensitizer and light. rsc.org | Transition-metal-free, uses a renewable energy source. rsc.org | Substrate scope and efficiency are areas of active research. |
In-depth Characterization of Photophysical Dynamics in Complex Environments
The photophysical properties of stilbene derivatives are central to many of their potential applications, particularly in materials science. The behavior of this compound in complex and biologically relevant environments is an area ripe for investigation. Future research should focus on understanding how factors such as solvent polarity, viscosity, and confinement within biological structures influence its excited-state dynamics, including fluorescence quantum yields and lifetimes. dtic.mil Techniques like time-resolved fluorescence spectroscopy will be instrumental in unraveling these complex interactions. acs.org The photoisomerization between the cis and trans forms of stilbenes is a key process that can be harnessed for applications like molecular switches and phototherapy. nih.govresearchgate.net A deeper understanding of how the amino and methoxy (B1213986) substituents in this compound influence this isomerization process is critical.
Refinement of Computational Models for Predictive Capabilities
Computational chemistry offers a powerful tool for predicting the properties and activities of molecules, thereby guiding experimental efforts. For this compound and its derivatives, the refinement of computational models is a significant challenge and a crucial research direction.
Current efforts in developing quantitative structure-activity relationship (QSAR) models for stilbene derivatives have shown promise in predicting their biological activities, such as inhibitory effects on enzymes like cytochrome P450. mdpi.com However, the predictive power of these models can be enhanced. Future work should focus on:
Advanced Quantum Mechanical Calculations: Employing higher levels of theory, such as density functional theory (DFT), to more accurately calculate electronic properties, molecular geometries, and reaction energetics. dtic.milmdpi.com
Molecular Docking and Dynamics Simulations: Utilizing these techniques to predict the binding modes of this compound with biological targets and to understand the dynamics of these interactions. mdpi.comnih.gov
Machine Learning and AI: Integrating machine learning algorithms with large datasets of experimental results to develop more sophisticated and predictive QSAR models.
The development of robust predictive models will accelerate the design of new derivatives with tailored properties. mdpi.com
Elucidation of Complex Biological Mechanisms and Target Identification
While stilbene derivatives, in general, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, the specific mechanisms of action for this compound are not yet fully understood. mdpi.com A critical future challenge is the precise identification of its molecular targets within biological systems.
Modern chemoproteomic approaches, such as affinity-based protein profiling and photoaffinity labeling, can be employed to identify the direct binding partners of this compound in cells. nih.govdrughunter.com Furthermore, CRISPR-based genetic screens can help to elucidate the cellular pathways that are modulated by this compound. nih.gov Understanding these mechanisms at a molecular level is essential for validating its therapeutic potential and for the rational design of more potent and selective analogs.
Exploration of New Materials Applications and Device Integration
The unique photophysical properties of stilbenes make them attractive candidates for applications in materials science. The ability of this compound to undergo photoisomerization opens up possibilities for its use in:
Molecular Switches: The reversible switching between cis and trans isomers upon light irradiation can be exploited in the development of molecular-scale electronic devices. icmp.lviv.uaresearchgate.netarxiv.org
Photoresponsive Materials: Integration of this compound into polymers or other materials could lead to the creation of smart materials that change their properties in response to light. pnas.org
Organic Electronics: The electronic properties of stilbene derivatives suggest their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
A significant challenge in this area is the successful integration of these molecules into functional devices while maintaining their desired properties. This will require interdisciplinary collaboration between chemists, materials scientists, and engineers.
Design of Tailored Derivatives for Specific Academic Research Objectives
The versatility of the stilbene scaffold allows for the design and synthesis of a wide array of derivatives with specifically tailored properties for academic research. By systematically modifying the substituents on the aromatic rings of this compound, researchers can probe fundamental structure-property relationships.
For example, introducing different electron-donating or electron-withdrawing groups can modulate the compound's electronic and photophysical properties, providing insights into the nature of intramolecular charge transfer. researchgate.net The synthesis of isotopically labeled derivatives, such as those containing ¹¹C, can enable in vivo imaging studies using positron emission tomography (PET) to track the compound's distribution and target engagement in living organisms. nih.gov The development of such tailored derivatives will be invaluable for advancing our fundamental understanding of chemical and biological processes.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-amino-4'-methoxystilbene?
- Methodology : Synthesis typically involves condensation reactions between substituted benzaldehyde and aniline derivatives. For example, iodine-catalyzed thermal equilibration in benzene (0.4–0.5 M) yields a trans-isomer dominance (>99% trans, 1% cis) . Characterization requires NMR (¹H/¹³C) to confirm regioselectivity, HPLC for purity analysis (>97%), and X-ray crystallography for structural validation. Recrystallization from methanol or ethanol is critical to isolate crystalline forms .
Q. How can researchers separate and quantify cis/trans isomers of this compound?
- Methodology : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254–366 nm). Mobile phases like acetonitrile/water (70:30 v/v) resolve isomers based on polarity differences. For preparative separation, iodine catalysis in benzene under reflux promotes trans-isomer enrichment (>99%) . Confirm ratios via integration of NMR peaks or GC-MS retention times .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact .
- Engineering Controls : Local exhaust ventilation to minimize aerosol exposure; safety showers/eye baths must be accessible .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How do molecular docking studies explain the reduced binding affinity of this compound derivatives compared to analogs like MHPAP or NEF?
- Methodology : Perform in silico docking (e.g., ICM-Pro software) using crystal structures of target proteins (e.g., IKK complexes). Compare binding free energy (ΔG) and hydrogen bond interactions. For example, (E)-2-fluoro-4'-methoxystilbene lacks hydrogen bonds in IKK’s active pocket, unlike MHPAP (E247 bond) or NEF (R220/K428 bonds), explaining its higher ΔG values . Validate predictions via isothermal titration calorimetry (ITC) .
Q. How do triplet energy transfer dynamics affect the photostationary states of this compound in multicomponent systems?
- Methodology : Use laser flash photolysis to measure triplet decay rates (k₆). For example, naphthacene additives (k₆ ≈ 0.71) reduce isomerization efficiency by trapping triplet energy, while 4,4'-dimethoxystilbene (k₆ ≈ 0.50) shortens triplet lifetimes, altering radiostationary cis:trans ratios. Monitor via UV-Vis spectroscopy under 366 nm light .
Q. What strategies resolve contradictions in reported isomerization activation energies (Eₐ) for this compound derivatives?
- Methodology : Replicate experiments under standardized conditions (solvent, concentration, light source). For instance, discrepancies in Eₐ values (e.g., 29 kcal/mol vs. 46.5 kcal/mol) arise from solvent polarity (benzene vs. 1-methylnaphthalene) or additive concentrations. Use Arrhenius plots with controlled variables to isolate contributing factors .
Q. How can researchers optimize the stability of this compound in aqueous solutions for biological assays?
- Methodology :
Methodological Challenges and Solutions
Q. How to address low yields in synthesizing this compound derivatives with bulky substituents?
Q. What analytical techniques distinguish this compound from structurally similar stilbenes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
